ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Overview
Description
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and their ability to act as building blocks for more complex molecules. The presence of a fluorine atom in the pyrrolidine ring can significantly alter the compound’s physicochemical properties, making it a valuable target for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the reaction of a chiral proline derivative with a fluorinating agent under controlled conditions. For example, trans-4-hydroxyproline can be reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 4-position . The resulting intermediate can then be esterified with ethanol to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorinated compounds often exhibit increased metabolic stability and improved pharmacokinetic properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate: This compound lacks the fluorine atom, which can result in different biological activities and physicochemical properties.
Ethyl (2R,4S)-4-chloropyrrolidine-2-carboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and stability.
Ethyl (2R,4S)-4-methylpyrrolidine-2-carboxylate: The substitution of a methyl group can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct characteristics that can be advantageous in various applications.
Properties
IUPAC Name |
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIYVDGPRPFPX-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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